molecular formula C10H13ClO2 B13572625 3-(4-Chloro-3-methoxyphenyl)propan-1-ol

3-(4-Chloro-3-methoxyphenyl)propan-1-ol

Katalognummer: B13572625
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: YVSDTWNLMMSUKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propanol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-3-methoxyphenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-3-methoxyphenyl)propan-1-one or 3-(4-Chloro-3-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(4-Chloro-3-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-3-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-ol: Lacks the chloro group, which can affect its reactivity and applications.

    3-(4-Chlorophenyl)propan-1-ol: Lacks the methoxy group, leading to different chemical properties and uses.

Uniqueness

3-(4-Chloro-3-methoxyphenyl)propan-1-ol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C10H13ClO2

Molekulargewicht

200.66 g/mol

IUPAC-Name

3-(4-chloro-3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3

InChI-Schlüssel

YVSDTWNLMMSUKO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CCCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.